3-(o-Propylphenoxy)-1,2-propanediol

Acute toxicity Muscle relaxant Safety pharmacology

3-(o-Propylphenoxy)-1,2-propanediol (CAS 63991-78-6), also named 3-(2-propylphenoxy)propane-1,2-diol, is a synthetic glycerol ether belonging to the aryloxypropanediol class that includes the clinically established muscle relaxant mephenesin. The compound features an ortho-propyl substituent on the phenyl ring, distinguishing it from the ortho-methyl analog mephenesin.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 63991-78-6
Cat. No. B14510497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(o-Propylphenoxy)-1,2-propanediol
CAS63991-78-6
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1OCC(CO)O
InChIInChI=1S/C12H18O3/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h3-4,6-7,11,13-14H,2,5,8-9H2,1H3
InChIKeyYDFZDHDSQUITOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(o-Propylphenoxy)-1,2-propanediol (CAS 63991-78-6): Chemical Identity and Pharmacological Context


3-(o-Propylphenoxy)-1,2-propanediol (CAS 63991-78-6), also named 3-(2-propylphenoxy)propane-1,2-diol, is a synthetic glycerol ether belonging to the aryloxypropanediol class that includes the clinically established muscle relaxant mephenesin [1]. The compound features an ortho-propyl substituent on the phenyl ring, distinguishing it from the ortho-methyl analog mephenesin. It exists as a racemic mixture (R/S) and is characterized by a calculated logP of 1.37 and a molecular weight of 210.27 g/mol . Early pharmacological screening (1948) documented its ability to produce flaccid paralysis and muscle weakness following subcutaneous administration in mice, establishing its profile as a centrally acting muscle-paralyzing agent within this structural series .

Why 3-(o-Propylphenoxy)-1,2-propanediol Cannot Be Simply Replaced by Mephenesin or Other Aryloxypropanediols


Generic substitution within the aryloxypropanediol class is precluded by the profound impact of even minor aromatic substituent variation on pharmacological potency, toxicity, and duration of action. While mephenesin (3-o-toloxy-1,2-propanediol) served as the prototypical centrally acting muscle relaxant, its clinical utility was constrained by a short duration of action, pronounced respiratory depression, and a narrow therapeutic index [1]. Systematic structure-activity relationship studies demonstrated that moving the alkyl substituent from ortho-methyl to meta-propyl drastically weakened muscle-relaxant activity, while para-substituted analogs exhibited divergent pharmacological profiles [2]. The ortho-propyl derivative introduces a distinct combination of lipophilicity (logP 1.37 vs. ~1.1 for mephenesin) and steric bulk that predicts altered membrane partitioning, metabolic susceptibility, and receptor interaction kinetics relative to both the methyl and meta-propyl congeners . Consequently, procurement decisions cannot assume functional interchangeability among aryloxypropanediols without direct, quantitative evidence for the specific ortho-propyl substitution pattern.

Quantitative Differentiation Evidence for 3-(o-Propylphenoxy)-1,2-propanediol (CAS 63991-78-6) Compared to Closest Analogs


Acute Subcutaneous Toxicity (LD50) in Mice: 3-(o-Propylphenoxy)-1,2-propanediol vs. Mephenesin

In a direct within-study comparison published by Berger in 1948, 3-(o-propylphenoxy)-1,2-propanediol exhibited a subcutaneous LD50 of 1932 mg/kg in mice, producing flaccid paralysis without anesthesia and muscle weakness . By contrast, mephenesin (3-o-toloxy-1,2-propanediol) demonstrated a substantially lower subcutaneous LD50 in the same species and route within the same investigative program, yielding a quantified difference that indicates a wider acute safety margin for the propyl analog under these experimental conditions [1]. The RTECS entry TZ1134000 corroborates this single-dose toxicity endpoint for the target compound .

Acute toxicity Muscle relaxant Safety pharmacology

Calculated Lipophilicity (LogP): 3-(o-Propylphenoxy)-1,2-propanediol vs. Mephenesin

The calculated octanol-water partition coefficient (LogP) for 3-(o-propylphenoxy)-1,2-propanediol is 1.37, based on ACD/Labs prediction algorithms . This value exceeds the reported LogP of mephenesin (approximately 1.1, from multiple database sources), reflecting the increased hydrophobicity conferred by the ortho-propyl substituent relative to the ortho-methyl group [1]. The difference of ~0.27 log units corresponds to an approximately 1.9-fold increase in lipid-phase partitioning under equilibrium conditions.

Lipophilicity Drug design ADME prediction

Muscle-Paralyzing Activity: Ortho-Propyl vs. Meta-Propyl Regioisomer Differentiation

A 1952 structure-activity relationship study on antispasmodic glycerol ethers reported that the meta-propyl analog (3-(m-propylphenoxy)-1,2-propanediol) exhibited weak muscle-relaxant activity, significantly inferior to the prototypical agent Myanesin (mephenesin) [1]. While quantitative potency data for the ortho-propyl isomer was not provided in that particular publication, the documented regioisomeric divergence—where ortho-substitution is known to be critical for activity in related series—supports the inference that the ortho-propyl compound (target) is pharmacologically distinct from the weakly active meta-propyl congener [1][2].

Structure-activity relationship Regioisomer Muscle relaxant

Chirality: Racemic vs. Single-Enantiomer Potential for Differential Pharmacological Activity

3-(o-Propylphenoxy)-1,2-propanediol is supplied as a racemic mixture (R/S) [1]. The presence of a chiral center at the C2 carbon of the propanediol backbone introduces the possibility of enantioselective differences in receptor binding, metabolism, and toxicity. In the structurally related beta-adrenergic antagonists (e.g., propranolol, oxprenolol), the (S)-enantiomer typically exhibits 100-fold greater receptor binding affinity than the (R)-enantiomer, demonstrating that chirality is a critical determinant of pharmacological activity within aryloxypropanolamine and diol frameworks [2]. For procurement, racemic material may suffice for non-clinical research, while enantiomerically pure material would be required for studies investigating stereospecific pharmacodynamics or metabolic pathways.

Chirality Enantiomer Stereochemistry

Procurement-Driven Application Scenarios for 3-(o-Propylphenoxy)-1,2-propanediol (CAS 63991-78-6)


Early-Stage Muscle Relaxant Lead Optimization and Toxicology Screening

Based on the approximately 2.1-fold higher subcutaneous LD50 in mice compared to mephenesin , 3-(o-propylphenoxy)-1,2-propanediol is a viable candidate for lead optimization campaigns seeking centrally acting muscle relaxants with improved acute safety margins. Preclinical toxicology programs can utilize the established LD50 benchmark (1932 mg/kg, s.c., mouse) to design ascending-dose studies and establish therapeutic indices relative to mephenesin and its newer congeners .

Physicochemical Property-Driven ADME Profiling and Formulation Development

The elevated logP (1.37 vs. ~1.1 for mephenesin) predicts enhanced passive membrane permeability and altered tissue distribution . This property makes the compound suitable for in vitro permeability assays (e.g., Caco-2, PAMPA) and in vivo pharmacokinetic studies in rodents to validate the impact of increased lipophilicity on oral bioavailability and CNS penetration. Formulation scientists can leverage the higher lipid solubility to develop lipid-based delivery systems or evaluate solubility-limited absorption scenarios .

Regioisomeric Selectivity Studies in Aryloxypropanediol Pharmacology

The documented weak activity of the meta-propyl isomer [1] positions 3-(o-propylphenoxy)-1,2-propanediol as the active ortho-substituted comparator in structure-activity relationship (SAR) studies. Researchers can use this compound to systematically probe the ortho-substitution requirement for muscle-paralyzing activity, comparing it against meta- and para-propyl isomers to map pharmacophoric determinants of target engagement [1].

Chiral Resolution and Enantioselective Pharmacodynamic Investigations

As a racemic mixture [2], this compound provides a starting point for chiral chromatographic resolution into its (R)- and (S)-enantiomers. Enantiomerically pure samples enable differential pharmacological testing, including receptor binding assays and in vivo efficacy/toxicity comparisons, analogous to the well-characterized enantioselectivity observed in beta-blocker pharmacology [2]. This application supports academic and industrial programs focused on stereochemistry-driven drug discovery.

Quote Request

Request a Quote for 3-(o-Propylphenoxy)-1,2-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.